2-(Thiophen-2-yl)pyrazine
Overview
Description
2-(Thiophen-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its unique structural properties, which combine the characteristics of both pyrazine and thiophene rings. These properties make it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)pyrazine is an organic compound with a variety of chemical properties . It has been found to interact with Fe3+ ions , suggesting that its primary targets could be metal ions in biological systems.
Mode of Action
The compound interacts with its targets through a process known as chelation, where it forms a complex with metal ions . This interaction results in significant changes in the absorption pattern of the compound, particularly in the presence of Fe3+ ions .
Biochemical Pathways
For instance, it could potentially affect the PI3Kα/mTOR pathway, which has been associated with other thiophene derivatives .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane suggests it may have good bioavailability
Result of Action
For instance, it has been suggested that it could serve as a potential fluorescent chemosensor for the selective and specific detection of Fe3+ ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its sensitivity to weak bases and acids, as well as its susceptibility to oxidation by oxygen , suggests that pH and oxidative conditions could impact its action. Additionally, its potential use in organic electronic materials synthesis indicates that it could be influenced by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
2-(Thiophen-2-yl)pyrazine has been shown to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been incorporated into the backbone of conjugated polymers, demonstrating deep frontier energy levels and wide bandgaps due to the electron-withdrawing ability of the nitrogen atoms in their pyrazine core . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of this compound on cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Specific studies detailing the dosage effects of this compound in animal models are currently limited
Metabolic Pathways
This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-bromopyrazine with thiophene-2-boronic acid in the presence of a palladium catalyst, typically using the Suzuki-Miyaura coupling reaction . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiophen-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered ring containing sulfur, similar in structure but lacking the pyrazine ring.
Pyrazine: A six-membered ring containing two nitrogen atoms, similar in structure but lacking the thiophene ring.
2-(Furan-2-yl)pyrazine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-yl)pyrazine is unique due to its combined structural features of both thiophene and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in synthetic chemistry, materials science, and medicinal chemistry .
Properties
IUPAC Name |
2-thiophen-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYLIJOOZNIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482416 | |
Record name | thienyl pyrazinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56421-72-8 | |
Record name | thienyl pyrazinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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